molecular formula C20H22F2N2 B5672056 1-(2,5-difluorobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine

1-(2,5-difluorobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B5672056
M. Wt: 328.4 g/mol
InChI Key: RNGHKJNQYCKHGN-QPJJXVBHSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(2,5-difluorobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine often involves multi-step organic reactions. For instance, derivatives of 1,4-disubstituted 1,2,3-triazole, which share some structural similarities, have been synthesized through reactions involving carboxylic acids bearing piperazine carboxamides and various substitutions at the 4-position. These compounds are characterized by spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectral analysis (Jadhav, Raundal, Patil, & Bobade, 2017).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including those similar to 1-(2,5-difluorobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, is often elucidated using X-ray crystallography. These analyses reveal the conformational details and intermolecular interactions, such as hydrogen bonding and π-π stacking, which can significantly influence the chemical and physical properties of the compounds. For example, closely related piperazine derivatives exhibit similar molecular conformations but different intermolecular interactions depending on the substituents present (Mahesha, Sagar, Yathirajan, Furuya, Haraguchi, Akitsu, & Glidewell, 2019).

properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2/c21-19-8-9-20(22)18(15-19)16-24-13-11-23(12-14-24)10-4-7-17-5-2-1-3-6-17/h1-9,15H,10-14,16H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGHKJNQYCKHGN-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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